ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate
Description
Ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 7, a keto group at position 5, and an ethyl 2-oxoacetate moiety linked via an amino group at position 5.
This article provides a detailed comparison with structurally related compounds, focusing on synthetic pathways, crystallographic data, physicochemical properties, and biological activities.
Properties
IUPAC Name |
ethyl 2-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-3-18-10(17)8(15)13-7-6(2)12-11-14(9(7)16)4-5-19-11/h4-5H,3H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMARBKTTXHHWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require heating the reagents without a solvent, leading to the formation of the thiazolopyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((7-methyl-5-oxo-
Biological Activity
Ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the thiazolo[3,2-a]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 284.31 g/mol. The key features of its structure include:
- Thiazolo[3,2-a]pyrimidine moiety : This bicyclic structure is known for its diverse biological activities.
- Functional groups : The ethyl ester and amino groups contribute to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing strong acids or bases under controlled conditions to facilitate the formation of the desired product. The synthesis pathway may include:
- Formation of the thiazolo[3,2-a]pyrimidine core.
- Introduction of the ethyl ester group through esterification reactions.
- Final coupling with amino acids or amines to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antioxidant properties.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to this compound have shown promising results against cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). One study reported an IC50 value of 0.06 µM for a closely related compound against non-small cell lung cancer cells .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Ethyl derivative | MCF7 | 0.06 | Cytotoxic |
| Ethyl derivative | HT29 | 0.1 | Cytotoxic |
Antioxidant Activity
The antioxidant properties of this compound have also been explored:
- DPPH Radical Scavenging Assay : Similar thiazole-based compounds demonstrated significant scavenging activity against DPPH radicals, indicating their potential as antioxidants .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Binding to receptors that mediate cellular signaling pathways related to growth and apoptosis.
Case Studies
-
Anticancer Efficacy : A study evaluated the efficacy of thiazolo[3,2-a]pyrimidine derivatives in a series of in vivo experiments using xenograft models. The results indicated a marked reduction in tumor size compared to controls.
- Model Used : Xenograft mouse model
- Observation Period : 4 weeks
- Outcome : Tumor size reduced by up to 70% with optimal dosing.
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The target compound’s thiazolo[3,2-a]pyrimidine core is shared with analogues, but substituent variations significantly alter properties:
Key Observations :
- Electron-withdrawing groups (e.g., bromophenyl in ) increase electrophilicity, aiding nucleophilic reactions.
- Aromatic substituents (e.g., benzylidene in ) improve crystallinity and stability via intermolecular interactions.
- Amino-oxoacetate in the target compound introduces dual hydrogen bond donor/acceptor sites, critical for biological target engagement .
Reaction Yields and Conditions
Challenges : Steric hindrance from bulky substituents (e.g., 4-bromophenyl) reduces yields in coupling reactions .
Physicochemical and Crystallographic Properties
Melting Points and Solubility
Crystallographic Insights :
- The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with puckering amplitudes (q) ranging from 0.224–0.35 Å depending on substituents .
- Hydrogen bonding (e.g., C–H···O) in the target compound’s amino-oxoacetate group facilitates chain-like crystal packing, enhancing thermal stability .
Anticancer and Cytotoxic Profiles
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagents | Solvent System | Time (h) | Yield (%) |
|---|---|---|---|
| Chloroacetic acid, NaOAc | AcOH/Ac₂O (1:1) | 8–10 | 78 |
| Substituted aldehydes | Ethyl acetate/ethanol | N/A | N/A |
Basic: How is the structural conformation of this compound characterized?
Methodological Answer:
Structural analysis employs:
- X-ray crystallography : Determines bond lengths, dihedral angles, and puckering of the thiazolo-pyrimidine ring. For example, the C5 atom deviates by 0.224 Å from the N2/C9/N1/C6/C7 plane, indicating a flattened boat conformation .
- NMR spectroscopy : Confirms substituent positions and hydrogen bonding patterns (e.g., C–H···O interactions in crystal packing) .
Advanced: What strategies resolve contradictions in crystallographic data interpretation?
Methodological Answer:
Discrepancies in conformational analysis (e.g., puckering vs. planar rings) are addressed by:
Multi-technique validation : Cross-referencing XRD data with NMR and computational modeling (e.g., DFT calculations).
Statistical validation : Using R-factors (<0.05) and data-to-parameter ratios (>13:1) to ensure reliability .
Comparative studies : Aligning results with structurally analogous compounds (e.g., dihydro-5H-thiazolo derivatives) .
Advanced: How do substituents influence the compound’s biological activity?
Methodological Answer:
Substituents modulate interactions with biological targets:
- Electron-withdrawing groups (e.g., -Cl, -F): Enhance binding to enzymes like COX-2 or kinases via polar interactions .
- Bulkier groups (e.g., 4-(methylthio)phenyl): Improve metabolic stability but may reduce solubility .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Target Affinity | Solubility (LogP) |
|---|---|---|
| 2-Fluorobenzylidene | High | 2.1 |
| 4-Methoxybenzylidene | Moderate | 1.8 |
Advanced: What are the key challenges in optimizing reaction yields during synthesis?
Methodological Answer:
Yield optimization requires:
Catalyst screening : Pd/Cu catalysts improve cyclization efficiency in multi-step reactions .
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
Temperature control : Maintaining 70–80°C prevents side reactions (e.g., ester hydrolysis) .
Basic: Which analytical methods ensure compound purity and identity?
Methodological Answer:
- HPLC : Monitors reaction progress using C18 columns with UV detection (λ = 254 nm) .
- TLC : Uses silica gel plates and ethyl acetate/hexane (3:7) for rapid purity checks .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₄N₃O₄S: 352.07) .
Advanced: How does the compound’s reactivity guide derivatization?
Methodological Answer:
Functional groups enable targeted modifications:
- Ester hydrolysis : Convert ethyl ester to carboxylic acid under basic conditions (NaOH/EtOH) for prodrug design .
- Methylene substitution : Introduce aryl/heteroaryl groups via Knoevenagel condensation .
Advanced: What computational tools model the compound’s conformational dynamics?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predicts binding modes to receptors like EGFR or PARP .
- MD simulations (GROMACS) : Analyzes stability of the thiazolo-pyrimidine ring in aqueous environments .
Advanced: How do structural analogs compare in pharmacological profiles?
Methodological Answer:
Comparative studies highlight:
- Enhanced bioactivity : Analogues with pyridin-3-ylmethylene show 2-fold higher cytotoxicity in MCF-7 cells .
- Reduced toxicity : Methoxy substitutions lower hepatotoxicity in murine models .
Q. Table 3: Analog Comparison
| Analog Structure | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| 3-Chlorobenzylidene | 0.45 | 12.3 |
| 5-Methylfuran derivative | 1.2 | 8.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
